molecular formula C20H19N3O2 B11128863 N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11128863
M. Wt: 333.4 g/mol
InChI Key: JJCYCZLZFLQOFV-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a heterocyclic compound combining an indole moiety with a 3-oxo-isoindoline group via an acetamide linker. The indole group is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. This compound’s synthesis likely involves coupling indole-ethylamine derivatives with isoindolinone intermediates, as seen in analogous methodologies.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C20H19N3O2/c24-19(11-18-15-6-1-2-7-16(15)20(25)23-18)21-10-9-13-12-22-17-8-4-3-5-14(13)17/h1-8,12,18,22H,9-11H2,(H,21,24)(H,23,25)

InChI Key

JJCYCZLZFLQOFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1H-Indol-3-yl)ethylamine (Tryptamine)

Tryptamine serves as the indole-containing precursor. Industrial-scale production typically employs:

Route A: Decarboxylation of L-Tryptophan

  • Reagents : L-Tryptophan, pyridoxal phosphate, heat (200–220°C).

  • Mechanism : Enzymatic or thermal decarboxylation removes the α-carboxyl group.

  • Yield : 85–90% after vacuum distillation.

Route B: Indole Alkylation

  • Reagents : Indole, 2-bromoethylamine hydrobromide, sodium hydride (NaH), dimethyl sulfoxide (DMSO).

  • Procedure :

    • Suspend NaH (1.2 eq) in anhydrous DMSO under nitrogen.

    • Add indole (1.0 eq) and stir at 60°C for 1 hr.

    • Dropwise add 2-bromoethylamine hydrobromide (1.1 eq) in DMSO.

    • Stir at 40°C for 20 hrs, quench with water, extract with ethyl acetate, and crystallize.

  • Yield : 70–75% (purity >98% via HPLC).

Synthesis of 2-(3-Oxo-2,3-dihydro-1H-Isoindol-1-yl)acetic Acid

This intermediate is synthesized via isoindolinone functionalization:

Route C: Alkylation of Isoindolin-1-one

  • Reagents : Isoindolin-1-one, ethyl bromoacetate, NaH, tetrahydrofuran (THF).

  • Procedure :

    • Dissolve isoindolin-1-one (1.0 eq) in THF.

    • Add NaH (1.5 eq) at 0°C, followed by ethyl bromoacetate (1.2 eq).

    • Reflux for 12 hrs, hydrolyze with 2N HCl, and extract with dichloromethane.

  • Yield : 80% (ester intermediate), 95% after saponification with NaOH.

Route D: Friedel-Crafts Acylation

  • Reagents : Phthalimide, chloroacetyl chloride, AlCl₃, nitrobenzene.

  • Procedure :

    • React phthalimide with chloroacetyl chloride (1.1 eq) in nitrobenzene using AlCl₃ (1.3 eq).

    • Reflux for 8 hrs, isolate via aqueous workup, and reduce the ketone with NaBH₄.

  • Yield : 65–70% (requires chromatographic purification).

Coupling Strategies for Final Product

Carbodiimide-Mediated Amidation

Reagents :

  • 2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (1.0 eq).

  • N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), hydroxybenzotriazole (HOBt, 1.1 eq).

  • Tryptamine (1.05 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq), dimethylformamide (DMF).

Procedure :

  • Activate the carboxylic acid with EDC/HOBt in DMF (0°C, 30 min).

  • Add tryptamine and DIPEA, stir at 25°C for 24 hrs.

  • Concentrate, dilute with ethyl acetate, wash with 5% citric acid and brine.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:7).
    Yield : 82–85% (white solid, m.p. 157–159°C).

Mixed Carbonate Activation

Reagents :

  • 2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (1.0 eq).

  • 1,1'-Carbonyldiimidazole (CDI, 1.5 eq), tryptamine (1.1 eq), THF.

Procedure :

  • React acid with CDI in THF (25°C, 3 hrs).

  • Add tryptamine, stir for 12 hrs.

  • Filter, concentrate, and recrystallize from methanol.
    Yield : 78% (HPLC purity >99%).

Direct Aminolysis of Methyl Ester

Reagents :

  • Methyl 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate (1.0 eq).

  • Tryptamine (1.2 eq), potassium carbonate (2.0 eq), DMSO.

Procedure :

  • Suspend methyl ester and K₂CO₃ in DMSO.

  • Add tryptamine, heat at 50°C for 20 hrs.

  • Quench with water, extract with ethyl acetate, and crystallize.
    Yield : 75% (requires two recrystallizations).

Optimization and Troubleshooting

Solvent Selection

  • DMSO enhances reaction rates due to high polarity but complicates purification.

  • THF/DMF mixtures improve solubility of intermediates without side reactions.

Stoichiometry Adjustments

  • Excess amine (1.1–1.2 eq) drives reaction completion but may necessitate chromatographic removal of unreacted tryptamine.

Temperature Control

  • Reactions above 60°C promote isoindolinone ring-opening; optimal range: 40–50°C.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : δ 4.45 (s, 1H, isoindolinone CH), 4.57 (s, 2H, CH₂CO), 7.20 (br. s, 2H, indole NH₂).

  • LC-MS (ESI+) : m/z 333.4 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

  • Melting Point : 157–159°C (sharp, uncorrected).

Industrial-Scale Considerations

Cost-Effective Steps

  • Route A for tryptamine is preferred for volumes >1 kg (raw material cost: $120/kg vs. $450/kg for Route B).

  • EDC/HOBt coupling offers better reproducibility than CDI for GMP batches.

Waste Management

  • DMSO recycling via distillation reduces ecological footprint.

  • Aqueous washes neutralize acidic byproducts (e.g., HOBt derivatives).

Emerging Methodologies

Enzymatic Amidations

  • Lipase B (Candida antarctica) catalyzes amide bond formation in non-aqueous media (40°C, 48 hrs, 60% yield).

Flow Chemistry

  • Microreactor systems reduce reaction time from 24 hrs to 2 hrs (yield: 88%) .

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the isoindole moiety can be reduced to form the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield tryptamine and the corresponding isoindole carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s indole moiety is structurally similar to tryptophan, an essential amino acid, making it useful in studies of protein-ligand interactions.

    Medicine: Due to its structural similarity to bioactive indole derivatives, it is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the isoindole moiety may interact with enzymes involved in metabolic pathways. These interactions can modulate cellular processes such as signal transduction, gene expression, and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Simplification of Functional Groups

  • N-[2-(1H-Indol-3-yl)ethyl]acetamide (138) : This analog lacks the isoindolinone moiety, retaining only the indole-ethyl-acetamide backbone.
  • (S)-(−)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide: Replaces the isoindolinone with a hydroxylated oxindole group.

Isoindolinone Derivatives

  • N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Features a methyl-substituted isoindolinone with two keto groups. The additional methyl group may enhance lipophilicity, while dual keto groups could alter electronic properties and reactivity compared to the target’s single 3-oxo group.
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide: Contains a non-substituted isoindolinone with two keto groups. This compound’s higher oxidation state might reduce stability under acidic conditions compared to the target.

Aromatic Substitutions

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide: Replaces isoindolinone with a dimethoxyphenyl group. The electron-rich aromatic system could enhance π-π stacking interactions but reduce conformational flexibility.

Research Implications

The target compound’s structural uniqueness positions it as a candidate for:

  • Kinase Inhibition: Isoindolinones are known to interact with ATP-binding pockets.
  • Antimicrobial Activity : Indole derivatives exhibit broad-spectrum activity.
  • Crystallography : Hydrogen-bonding patterns (e.g., N–H···O) could enable co-crystallization studies for target validation.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on antitumor effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyDetails
Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
IUPAC Name This compound
CAS Number Not available

Antitumor Activity

Recent studies have demonstrated that this compound exhibits antitumor activity , particularly against colon cancer. One significant study reported that the compound inhibits colon cancer cell growth through the STAT1 signaling pathway. The findings indicated that:

  • Mechanism of Action : The compound promotes apoptosis in colon cancer cells by upregulating the expression of growth inhibitors and modulating tumor microenvironment factors such as myeloid-derived suppressor cells and tumor-infiltrating lymphocytes .
  • In Vivo Studies : In xenograft models, treatment with the compound significantly reduced tumor growth, suggesting its potential as a therapeutic agent against colorectal cancer .

Study 1: Inhibition of Colon Cancer Growth

A study published in SciELO highlighted the effects of this compound on colon cancer cell lines. The researchers found that:

  • The compound exhibited a dose-dependent inhibition of cell proliferation.
  • It induced apoptosis through activation of the STAT1 pathway.

This study underscores the compound's potential as a candidate for further development in cancer therapy .

Study 2: Broad Spectrum Antitumor Effects

Another investigation focused on various tumor types, revealing that the compound not only inhibited colon cancer but also showed efficacy against other solid tumors. The results indicated:

  • Significant cytotoxicity against multiple human tumor cell lines.
  • An ability to reshape the tumor microenvironment favorably for immune response enhancement .

Research Findings

The biological activity of this compound has been supported by various research findings:

  • Cytotoxicity Assays : In vitro assays using MTT demonstrate that the compound effectively reduces cell viability in treated cancer cell lines compared to controls .
  • Pharmacological Testing : Animal studies have shown promising results in tumor-bearing mice models where administration of the compound led to decreased tumor size and improved survival rates .

Q & A

Q. How to design a stability study for long-term storage?

  • Protocol :
  • Conditions : 25°C/60% RH (ICH Q1A guidelines) over 6 months.
  • Analysis : Monitor via HPLC-UV (degradants <2%) and DSC (melting point consistency) .

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